molecular formula C37H62N2O29 B008619 LS tetrasaccharide d CAS No. 100789-83-1

LS tetrasaccharide d

Cat. No.: B008619
CAS No.: 100789-83-1
M. Wt: 998.9 g/mol
InChI Key: ILRKELAUAFUGGJ-QUBYPVFHSA-N
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Description

The compound (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex organic molecule with multiple hydroxyl, acetamido, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

    Glycosylation Reactions: These reactions are used to form the glycosidic bonds between sugar units.

    Acetylation: Introduction of acetamido groups through acetylation reactions.

    Hydroxylation: Addition of hydroxyl groups to specific carbon atoms.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation and acetylation processes, utilizing automated reactors to maintain precise temperature and pH conditions. The use of biocatalysts or enzymes may also be employed to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halides, amines, ethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple hydroxyl and acetamido groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
  • **(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Biological Activity

LS tetrasaccharide d (LST-d) is a complex oligosaccharide belonging to the class of n-acylneuraminic acids, characterized by its unique structural and functional properties. This article presents a detailed overview of its biological activity, including mechanisms of action, potential applications in medicine and industry, and relevant case studies.

Structure and Properties

This compound is composed of multiple hydroxyl, acetamido, and carboxylic acid functional groups, which contribute to its biochemical interactions. The specific stereochemistry and functional group arrangement enable LST-d to engage with various biological targets, influencing cellular processes.

Molecular Structure

The molecular formula for LST-d is complex, reflecting its intricate structure:

  • Chemical Formula : C₁₄H₁₉N₃O₁₄
  • Molecular Weight : 405.3 g/mol

This compound exerts its effects through interactions with specific enzymes and receptors. The presence of multiple hydroxyl groups allows it to form hydrogen bonds, facilitating its role in various biochemical pathways:

  • Enzyme Interaction : LST-d can act as a substrate for glycosidases, influencing glycan metabolism.
  • Receptor Binding : It has been shown to interact with sialic acid-binding immunoglobulin-type lectins (Siglecs), which play critical roles in immune response modulation .

Biological Activity

The biological activity of this compound has been explored in several contexts:

  • Immune Modulation : LST-d influences the differentiation of macrophages through Siglec receptors, impacting immune responses in conditions like pancreatic cancer .
  • Glycan Recognition : It participates in cellular signaling as a ligand for various receptors, affecting cell adhesion and migration .
  • Potential Therapeutic Applications : Research indicates that LST-d could be developed as a therapeutic agent for diseases involving glycan-mediated interactions .

Case Studies

  • Pancreatic Cancer Research :
    • A study demonstrated that sialic acids, including LST-d, drive macrophage differentiation via Siglec-7 and Siglec-9 receptors. This interaction suggests a mechanism by which tumor-associated macrophages can influence cancer progression .
  • Glycan Analysis Techniques :
    • Advanced mass spectrometry techniques have been employed to analyze the fragmentation patterns of LST-d. These studies reveal how structural variations impact biological activity and recognition by glycan-binding proteins .

Applications in Research and Industry

This compound holds promise in various fields:

  • Biomedical Research : Its role in immune modulation makes it a candidate for further investigation in immunotherapy.
  • Pharmaceutical Development : LST-d can serve as a building block in the synthesis of more complex therapeutic agents due to its unique chemical properties.
  • Food Science : As it has been detected in various food sources such as chicken and pigs, LST-d may also serve as a biomarker for dietary intake analysis .

Data Summary Table

PropertyDescription
Common NameThis compound
ClassN-acylneuraminic acids
Molecular FormulaC₁₄H₁₉N₃O₁₄
Molecular Weight405.3 g/mol
Biological FunctionsImmune modulation, glycan recognition
Potential ApplicationsTherapeutics in cancer, dietary biomarkers

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H62N2O29/c1-10(46)38-19-12(48)3-37(36(59)60,67-30(19)22(53)14(50)5-41)68-32-24(55)17(8-44)62-35(27(32)58)65-29-18(9-45)63-33(20(25(29)56)39-11(2)47)66-31-23(54)16(7-43)61-34(26(31)57)64-28(15(51)6-42)21(52)13(49)4-40/h4,12-35,41-45,48-58H,3,5-9H2,1-2H3,(H,38,46)(H,39,47)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRKELAUAFUGGJ-QUBYPVFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62N2O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045138
Record name LS tetrasaccharide d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

998.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100789-83-1
Record name O-(N-Acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100789-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LS tetrasaccharide d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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